molecular formula C12H22N2O3S B578564 tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate CAS No. 1291487-32-5

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

Cat. No.: B578564
CAS No.: 1291487-32-5
M. Wt: 274.379
InChI Key: JOBIXWHPZPUSTM-UHFFFAOYSA-N
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Description

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3S and a molecular weight of 274.38 g/mol . This compound is characterized by the presence of a tert-butyl group, a sulfinyl group, and an azetidine ring, making it a unique and interesting molecule for various chemical and biological applications.

Preparation Methods

The synthesis of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate typically involves the reaction of tert-butylamine with other reagents to form the desired product. One common method involves the use of tert-butylsulfinamide as a starting material, which undergoes a series of reactions to form the final compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The azetidine ring can also interact with biological targets, affecting their function and activity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.

Biological Activity

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate (CAS No. 1291487-32-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₂H₂₂N₂O₃S, with a molecular weight of 274.38 g/mol. Its structure includes a tert-butyl group, which is known for its steric hindrance and influence on biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfinyl group may interact with various enzymes, potentially inhibiting their activity. This interaction could be pivotal in modulating metabolic pathways.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation.

Antioxidant Activity

Research indicates that compounds containing tert-butyl groups can exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and have implications in cancer prevention.

Anticancer Properties

Studies have shown that related compounds can induce apoptosis in cancer cells. For instance, the presence of a tert-butyl group has been linked to enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that derivatives of azetidine compounds exhibited significant cytotoxicity. The specific effects of this compound on these cell lines require further investigation but suggest potential therapeutic applications.
  • Metabolic Stability : Research has indicated that modifications to the tert-butyl group can enhance metabolic stability, which is critical for the pharmacokinetics of drug candidates. A study showed that replacing hydrogen atoms in the tert-butyl group with fluorine atoms improved metabolic stability, indicating a pathway for optimizing this compound's efficacy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantProtects cells from oxidative damage
AnticancerInduces apoptosis in cancer cells
Enzymatic InhibitionPotential to inhibit specific metabolic enzymes
Metabolic StabilityEnhanced by structural modifications

Properties

IUPAC Name

tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-9(8-14)13-18(16)12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBIXWHPZPUSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718471
Record name tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-32-5
Record name tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-oxoazetidine-1-carboxylate (4 g, 23.37 mmol), 2-methylpropane-2-sulfinamide (3.12 g, 25.7 mmol) and tetraethoxytitanium (10.66 g, 46.7 mmol) in THF (40 ml) in a 20 ml sealed tube was stirred at 70° C. overnight. The reaction mixture was cooled to room temperature, quenched with water and filtered through a bed of Celite. The solid material was washed with ethyl acetate. The organic layer was separated, dried over Na2SO4, filtered and concentrated to obtain a crude mixture. The crude product was then purified by column chromatography (20% EtOAc in Hexane) to afford tert-butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate Yield: 1.5 g (24%). 1H NMR (400 MHz, CDCl3): δ 5.15-4.94 (m, 1H), 4.75 (m, 1H), 4.68 (s, 2H), 1.45 (s, 9H), 1.27 (s, 9H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.66 g
Type
catalyst
Reaction Step One

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